Superior In Vitro and In Vivo Antimalarial Potency of Halofuginone Over Febrifugine
Halofuginone demonstrates significantly higher antimalarial potency compared to its parent compound, febrifugine. In vitro against the chloroquine-resistant Plasmodium falciparum W2 strain, the IC50 of halofuginone was 0.145 ng/mL, which is 3.66-fold lower (more potent) than the IC50 of 0.53 ng/mL for febrifugine [1]. In an in vivo Plasmodium berghei mouse model, halofuginone was found to be 10 times more active than febrifugine [2].
| Evidence Dimension | In vitro antimalarial potency |
|---|---|
| Target Compound Data | IC50 = 0.145 ± 0.02 ng/mL |
| Comparator Or Baseline | Febrifugine: IC50 = 0.53 ± 0.19 ng/mL |
| Quantified Difference | 3.66-fold lower IC50 (higher potency) |
| Conditions | Plasmodium falciparum W2 (chloroquine-resistant) strain in vitro |
Why This Matters
This potency advantage is a primary reason for selecting halofuginone over its parent compound, offering a more efficacious starting point for antimalarial drug development and research.
- [1] Jiang, S., et al. (2005). Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs. Antimicrobial Agents and Chemotherapy, 49(3), 1169-1176. Table 1. View Source
- [2] ScienceDirect Topics: Halofuginone. Elsevier B.V. View Source
